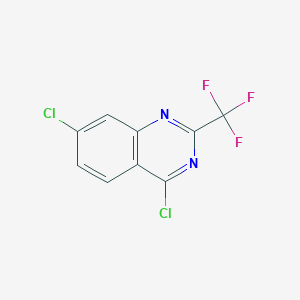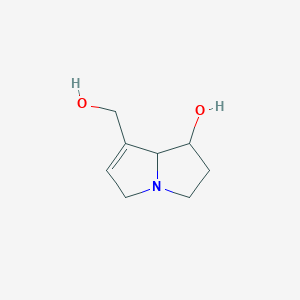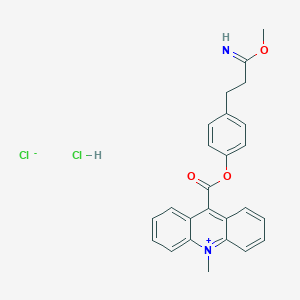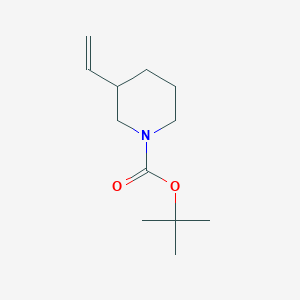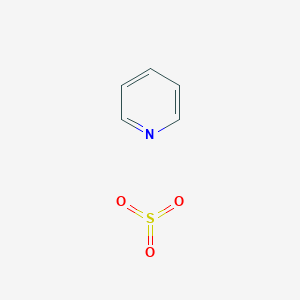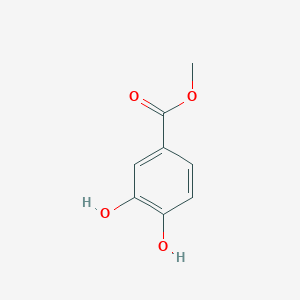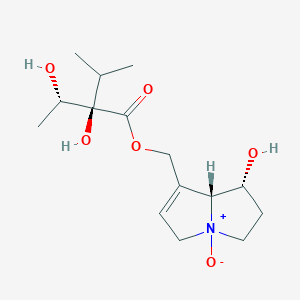
Indicine N-oxide
Overview
Description
Mechanism of Action
- Its primary targets are not fully elucidated, but it has shown activity against intraperitoneal (IP) implanted murine leukemia P388, transplanted rat walker carcinoma 256, and murine melanoma B16. However, it lacks activity against Lewis lung carcinoma and certain adenocarcinomas .
- Additionally, Indicine N-oxide may exert its effects through other pathways .
- Notably, it binds to tubulin at a distinct site, potentially influencing microtubule dynamics and serving as a template for synthesizing potent analogs for cancer treatment .
- Its cytotoxicity against tumor cell lines has been evaluated, particularly in the context of leukemia treatment .
- Impact on Bioavailability :
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Indicine N-oxide interacts with various biomolecules in biochemical reactions. It has been found to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner . The compound binds to tubulin, a globular protein, at a distinct site not shared by colchicine or taxol . This interaction affects the assembly of microtubules, which are crucial components of the cell’s cytoskeleton .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It blocks cell cycle progression at mitosis without significantly altering the organization of the spindle and interphase microtubules . At higher concentrations, it has a severe depolymerizing effect on both interphase and spindle microtubules . It also exhibits severe toxicity to hepatocytes and bone marrow cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to tubulin, inhibiting the assembly of microtubules . This binding occurs at a distinct site not shared by other compounds like colchicine or taxol . Additionally, it has been found to induce cleavage of DNA . Computational analysis predicted its binding site at the minor groove of DNA .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Repetitive courses of this compound had a cumulative effect on the severity of myelosuppression . Prior treatment with a nitrosourea enhanced the hematopoietic toxicity of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving pediatric cancer patients, the compound was administered at two dose levels (2000 mg/m^2/day and 2500 mg/m^2/day) for 5 consecutive days . The study found that the compound had a cumulative effect on the severity of myelosuppression .
Metabolic Pathways
It is known that the compound is metabolized to indicine in rabbits and humans . The hepatic microsomal fraction and the gut flora both catalyze the anaerobic reduction of this compound to indicine in vitro .
Transport and Distribution
It is known that approximately 40% of the administered dose of this compound is eliminated in the urine within 24 hours as unmetabolized drug and 2% as the free base indicine .
Subcellular Localization
It is known that the compound binds to tubulin, a protein that is a major component of the cytoskeleton . This suggests that this compound may be localized to areas of the cell where microtubules are abundant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indicine-N-Oxide can be synthesized through the oxidation of indicine, a naturally occurring pyrrolizidine alkaloid. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: While specific industrial production methods for Indicine-N-Oxide are not extensively documented, the general approach involves the extraction of indicine from Heliotropium indicum followed by its chemical oxidation. The process requires careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Indicine-N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of indicine to Indicine-N-Oxide.
Reduction: Potential reduction back to indicine under specific conditions.
Substitution: Reactions involving the substitution of functional groups on the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Indicine-N-Oxide.
Reduction: Indicine.
Substitution: Derivatives of Indicine-N-Oxide with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its cytotoxic effects on various cell lines.
Medicine: Explored as a potential antitumor agent, particularly in pediatric cancer and solid tumors.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
- Lycopsamine-N-Oxide
- Echinatine-N-Oxide
- Rinderine-N-Oxide
Comparison: Indicine-N-Oxide is unique among pyrrolizidine alkaloids due to its specific antitumor activity and its ability to be used in pediatric cancer research. While other similar compounds like Lycopsamine-N-Oxide and Echinatine-N-Oxide also exhibit biological activity, Indicine-N-Oxide’s potential therapeutic applications in cancer treatment set it apart .
Properties
IUPAC Name |
[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15+,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-PZIGJSDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315334 | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41708-76-3 | |
| Record name | (+)-Indicine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indicine N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+)-Indicine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Indicine N-oxide and what is its proposed mechanism of action as an antitumor agent?
A1: this compound (INO) is a pyrrolizidine alkaloid (PA) isolated from Heliotropium indicum. It is a potential alkylating agent that exhibits antitumor activity. Unlike many PAs where the free base is more active, INO itself demonstrates greater antitumor activity compared to its free base, indicine. While the exact mechanism is not fully understood, research suggests that conversion to indicine might not be essential for its antitumor effect [].
Q2: How does the structure of INO relate to its antitumor activity compared to other pyrrolizidine alkaloids?
A2: Studies comparing INO with other PAs suggest that structural features significantly influence its antitumor activity. While macrocyclic pyrrolic PAs with α,β-unsaturation demonstrate potent antitumor activity and cytotoxicity, INO, classified as an N-oxide metabolite, shows significantly reduced activity in inhibiting colony formation and inducing cell morphology changes [].
Q3: Is the reduction of INO to indicine necessary for its antitumor activity?
A3: While INO can be metabolized to indicine in rabbits and humans [], research suggests this conversion might not be crucial for its antitumor effect. Studies on mice with P388 leukemia indicate that INO's antitumor activity might function independently of its reduction to indicine [].
Q4: What are the possible mechanisms behind INO's ability to induce DNA damage?
A4: Although INO itself might not be a strong DNA cross-linker, its metabolic activation in the liver could contribute to DNA damage. This activation process is influenced by factors like phenobarbital and carbon tetrachloride exposure []. Research suggests that pyrrolic PAs, particularly those with a macrocyclic diester structure like dehydrosenecionine, exhibit stronger DNA-protein cross-linking activity than simpler pyrrolic structures like dehydroretronecine. This cross-linking ability might be a crucial factor in the toxicity and antitumor activity of these compounds [].
Q5: How is INO metabolized in the body?
A5: INO is metabolized in rabbits and humans to indicine, its free base form. This reduction process is primarily facilitated by the gut flora, with the hepatic microsomal fraction playing a lesser role []. In vitro studies indicate that Fe(II) ions, enzymatically reduced cytochrome c, and ascorbic acid with hemin or cytochrome c can also reduce INO to indicine [].
Q6: What are the primary routes of INO elimination?
A6: INO is primarily excreted unchanged in the urine, with both mice and monkeys eliminating over 80% of the administered dose within 24 hours. The remaining portion is metabolized into indicine and other metabolites [].
Q7: How does the pharmacokinetics of INO differ between children and adults?
A7: Pediatric patients eliminate INO more rapidly than adults. Studies show that plasma elimination half-life values increase with age, while plasma clearance decreases. This difference highlights the need for age-specific dosing regimens for pediatric cancer patients [].
Q8: What are the major toxicities associated with INO administration?
A8: The dose-limiting toxicity of INO is reversible leukopenia and/or thrombocytopenia, with a cumulative effect observed upon repeated administration []. Other toxicities include nausea, vomiting, reversible increases in serum creatinine, and transient alterations in serum glutamic-oxaloacetic transaminase []. Severe and potentially irreversible hepatotoxicity, possibly linked to veno-occlusive disease, has also been reported [, , ].
Q9: Does prior treatment with other chemotherapeutic agents affect INO toxicity?
A9: Yes, prior treatment with nitrosoureas can enhance the myelosuppressive effects of INO, increasing the risk of hematological toxicity [].
Q10: What is the chemical structure of INO?
A10: INO is a pyrrolizidine alkaloid N-oxide. Its structure consists of a pyrrolizidine nucleus with a necine base (retronecine) esterified to a necic acid (trachelanthic acid). The N-oxide functionality is located on the nitrogen atom of the pyrrolizidine ring.
Q11: Has the total synthesis of INO and its enantiomers been achieved?
A11: Yes, the first enantioselective total synthesis of INO, its diastereoisomer intermedine N-oxide, and their enantiomers was successfully achieved using carbohydrate-based approaches. This breakthrough facilitates further research into the structure-activity relationships and development of potentially safer and more effective analogues [, , ].
Q12: What analytical techniques are used to quantify INO in biological samples?
A12: Several methods have been employed to quantify INO levels. One approach utilizes differential pulse polarography, offering sensitivity and reproducibility in human plasma analysis []. Another method employs gas chromatography, using heliotrine N-oxide as an internal standard. This technique allows for direct quantitative analysis of INO in various biological samples, including urine and blood [].
Q13: Is there a colorimetric assay available for INO analysis?
A13: Yes, a stability-indicating colorimetric assay using thin-layer chromatography (TLC) has been developed for INO. This method involves converting INO to a pyrrole derivative, which is then coupled with 4-dimethylaminobenzaldehyde to produce a measurable color change [].
Q14: What is the current clinical status of INO as an anticancer agent?
A14: INO has been studied in phase I and II clinical trials for various cancers, including leukemia, lymphoma, and solid tumors [, , ]. While initial studies showed some antileukemic activity, particularly in acute lymphocytic leukemia, severe hepatotoxicity emerged as a significant concern, limiting its clinical use [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
